molecular formula C16H19N5O2 B2639237 8-(dimethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 332897-33-3

8-(dimethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2639237
CAS RN: 332897-33-3
M. Wt: 313.361
InChI Key: QGZFFVJZUONRJR-UHFFFAOYSA-N
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Description

8-(dimethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a chemical compound that is commonly known as DMXAA. It is a synthetic small molecule that has been studied for its potential use in cancer therapy. DMXAA has been shown to have antitumor activity in preclinical studies, and it has been evaluated in clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Chemical Synthesis and Reaction Patterns

The compound has been involved in research studying its reaction patterns and synthesis pathways. For instance, Khaliullin et al. (2020) reported an unusual reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in DMF, resulting in 8-dimethylamino-substituted derivatives. This study provided insight into the reaction mechanisms involving dimethylamine and subsequent nucleophilic substitution reactions, contributing to the understanding of its chemical behavior under specific conditions Khaliullin & Shabalina, 2020.

Structural Analysis

Research on similar structures like 7-[3-(dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione by Karczmarzyk et al. (1995) highlighted the importance of analyzing the conformation and molecular interactions of such compounds. The study identified specific intra- and intermolecular hydrogen bonds, contributing to a broader understanding of the molecular architecture and potential binding properties of such compounds Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995.

Derivative Synthesis and Evaluation

The synthesis of derivatives and evaluation of their properties is another significant area of research. For instance, Gobouri (2020) reported the synthesis of new 6-purineselenyl, 1, 3, 4-thiadiazols bearing 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones and their derivatives. Spectroscopic methods and elemental analysis were used to elucidate the structures of these newly synthesized compounds Gobouri, 2020.

properties

IUPAC Name

8-(dimethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-10-6-5-7-11(8-10)9-21-12-13(17-15(21)19(2)3)20(4)16(23)18-14(12)22/h5-8H,9H2,1-4H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZFFVJZUONRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N(C)C)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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